tert-Butyl(phenyl)phosphinic thiocyanate
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Overview
Description
tert-Butyl(phenyl)phosphinic thiocyanate is an organophosphorus compound that features a phosphinic acid derivative with a thiocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(phenyl)phosphinic thiocyanate can be synthesized through the reaction of tert-butyl(phenyl)phosphinic chloride with potassium thiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction proceeds as follows:
tert-Butyl(phenyl)phosphinic chloride+KSCN→tert-Butyl(phenyl)phosphinic thiocyanate+KCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(phenyl)phosphinic thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The phosphinic group can be oxidized to form phosphine oxides or phosphonic acids.
Reduction Reactions: The compound can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: New phosphinic derivatives with different functional groups.
Oxidation Reactions: Phosphine oxides or phosphonic acids.
Reduction Reactions: Phosphine derivatives.
Scientific Research Applications
Chemistry
tert-Butyl(phenyl)phosphinic thiocyanate is used as a reagent in organic synthesis, particularly in the formation of phosphinic derivatives. It is also employed in the development of new ligands for catalysis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine
While not widely used in medicine, research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biochemical pathways.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl(phenyl)phosphinic thiocyanate involves its interaction with nucleophiles and electrophiles. The thiocyanate group can act as a leaving group in substitution reactions, while the phosphinic group can participate in redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(phenyl)phosphinic chloride
- tert-Butyl(phenyl)phosphine oxide
- tert-Butyl(phenyl)phosphonic acid
Uniqueness
tert-Butyl(phenyl)phosphinic thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct reactivity compared to other phosphinic derivatives. This makes it a valuable reagent in organic synthesis and catalysis, offering different pathways for chemical transformations.
Properties
CAS No. |
54100-41-3 |
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Molecular Formula |
C11H14NOPS |
Molecular Weight |
239.28 g/mol |
IUPAC Name |
[tert-butyl(phenyl)phosphoryl] thiocyanate |
InChI |
InChI=1S/C11H14NOPS/c1-11(2,3)14(13,15-9-12)10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChI Key |
POUXPOJUWJAEFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(=O)(C1=CC=CC=C1)SC#N |
Origin of Product |
United States |
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